![molecular formula C7H6BrN3O B12285112 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B12285112.png)

6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

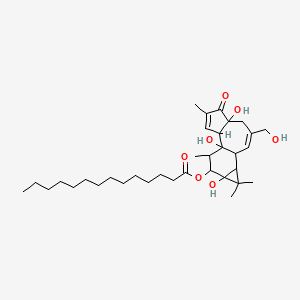

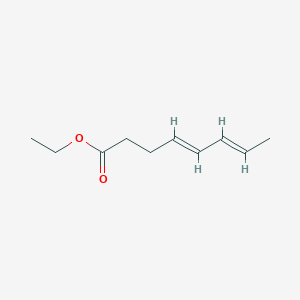

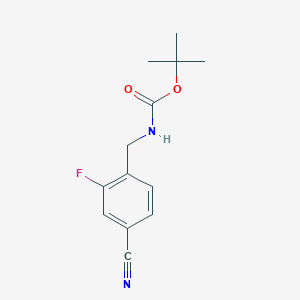

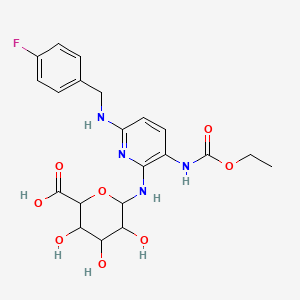

6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and a carbonyl group at the 2nd position of the imidazo[4,5-b]pyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 6-Brom-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-on beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Eine gängige Methode beinhaltet die Reaktion von 2-Aminopyridinderivaten mit Bromacetylbromid, gefolgt von der Cyclisierung in Gegenwart einer Base wie Natriumhydrid. Die Reaktion wird in der Regel in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 6-Brom-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom an der 6. Position kann durch andere Nucleophile wie Amine, Thiole und Alkoxide substituiert werden.

Oxidation und Reduktion: Die Verbindung kann oxidiert werden, um N-Oxide zu bilden, oder reduziert werden, um entsprechende Amine zu bilden.

Cyclisierungsreaktionen: Sie kann an Cyclisierungsreaktionen teilnehmen, um kondensierte Ringsysteme zu bilden.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Reagenzien wie Natriumazid, Kaliumthiolat und Alkoxide in polaren aprotischen Lösungsmitteln.

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Hauptprodukte:

- Substituierte Imidazo[4,5-b]pyridine

- Imidazo[4,5-b]pyridin-N-Oxide

- Reduzierte Imidazo[4,5-b]pyridine

Wissenschaftliche Forschungsanwendungen

6-Brom-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexerer heterozyklischer Verbindungen verwendet.

Biologie: Wird auf sein Potenzial als Enzyminhibitor und seine Wechselwirkungen mit biologischen Makromolekülen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter Antikrebs-, antimikrobielle und entzündungshemmende Aktivitäten.

Industrie: Wird bei der Entwicklung neuartiger Materialien und als Vorläufer bei der Synthese von Pharmazeutika verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 6-Brom-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Es kann an Enzyme und Rezeptoren binden und deren Aktivität hemmen oder ihre Funktion modulieren. Das Bromatom und der Imidazo[4,5-b]pyridinkern spielen eine entscheidende Rolle bei seiner Bindungsaffinität und -spezifität. Die Verbindung kann auch oxidativen Stress und Apoptose in Krebszellen induzieren, was zu ihren Antikrebseigenschaften beiträgt.

Ähnliche Verbindungen:

- 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amin

- 2-Phenyl-1H-imidazo[4,5-b]pyridin

- 6-Brom-1H-imidazo[4,5-b]pyridin

Vergleich: 6-Brom-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-on ist aufgrund des Vorhandenseins sowohl eines Bromatoms als auch einer Methylgruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen. Im Vergleich zu seinen Analogen kann diese Verbindung in bestimmten biologischen Assays eine verbesserte Wirksamkeit und Selektivität aufweisen, was sie zu einem wertvollen Kandidaten für die Medikamentenentwicklung macht.

Wirkmechanismus

The mechanism of action of 6-bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity or modulating their function. The bromine atom and the imidazo[4,5-b]pyridine core play crucial roles in its binding affinity and specificity. The compound may also induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer properties.

Vergleich Mit ähnlichen Verbindungen

- 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine

- 2-Phenyl-1H-imidazo[4,5-b]pyridine

- 6-Bromo-1H-imidazo[4,5-b]pyridine

Comparison: 6-Bromo-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one is unique due to the presence of both a bromine atom and a methyl group, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency and selectivity in certain biological assays, making it a valuable candidate for drug development.

Eigenschaften

IUPAC Name |

6-bromo-1-methyl-3H-imidazo[4,5-b]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-11-5-2-4(8)3-9-6(5)10-7(11)12/h2-3H,1H3,(H,9,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHJMMNLBKHDMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC1=O)N=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[1-[4-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B12285031.png)

![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)

![Methyl 3,8-dioxatricyclo[3.2.1.0,2,4]octane-6-carboxylate](/img/structure/B12285095.png)